molecular formula C6H4F8O2 B1586925 Methyl 2,2,3,3,4,4,5,5-octafluoropentanoate CAS No. 54822-22-9

Methyl 2,2,3,3,4,4,5,5-octafluoropentanoate

Cat. No.: B1586925
CAS No.: 54822-22-9
M. Wt: 260.08 g/mol
InChI Key: NARNQFAFGNRNNN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of Methyl 2,2,3,3,4,4,5,5-octafluoropentanoate is C6H4F8O2 . The average mass is 260.082 Da and the mono-isotopic mass is 260.008362 Da .


Physical and Chemical Properties Analysis

This compound is a colorless liquid that is soluble in water and other solvents. It has a refractive index of 1.358 , a boiling point of 88 °C/40 mmHg , and a density of 1.432 g/mL at 25 °C .

Scientific Research Applications

Synthesis Applications

  • Synthesis of 4,5-Dihydro-1H-1,2,4-Triazole-5-thiones : Methyl 2,2,3,3,4,4,5,5-octafluoropentanoate is used in the synthesis of various 4,5-dihydro-1H-1,2,4-triazole-5-thiones, demonstrating its utility in organic chemistry for producing heterocyclic compounds with potential biological activities (Vasil’eva et al., 2004).

Chemical Characterization and Properties

  • Polyurethane Synthesis : It's used in the creation of novel biodegradable polyurethanes with fluorinated aliphatic side chains. These polymers show varied thermal properties and chemical resistance, influenced by the content of the fluorinated compound (Su et al., 2017).

Material Science and Engineering

  • Development of Biodegradable Polymers : In material science, particularly in developing biodegradable polymers, this compound plays a critical role. These polymers have potential applications in various fields, including medical and environmental technologies (Su et al., 2017).

Other Notable Applications

  • Hydroesterification Research : It's studied in the context of hydroesterification reactions, a crucial process in organic synthesis for producing various chemical compounds (Matsuda, 1973).

  • Investigation of Fluorinated Compounds : This compound is also significant in research focusing on the synthesis and properties of fluorinated compounds, which are important in many industrial applications (Hajduch et al., 2014).

  • Fuel Research and Development : In the energy sector, particularly in fuel research and development, the compound's derivatives are analyzed for their potential as fuel additives or components (Weber et al., 2018).

Properties

IUPAC Name

methyl 2,2,3,3,4,4,5,5-octafluoropentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F8O2/c1-16-3(15)5(11,12)6(13,14)4(9,10)2(7)8/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARNQFAFGNRNNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379556
Record name Methyl 5H-perfluoropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54822-22-9
Record name Methyl 5H-perfluoropentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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